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Compound of Interest

Compound Name: Rivaroxaban Impurity 6

Cat. No.: B13391529

Get Quote

Executive Summary & Chemical Identity
Rivaroxaban Impurity 6 is a critical process-related impurity and a Key Starting Material

(KSM) in the synthesis of Rivaroxaban. Chemically identified as 4-(4-aminophenyl)morpholin-3-

one, it represents the "right-hand" fragment of the Rivaroxaban molecule. Control of this

impurity is mandatory under ICH Q3A/B guidelines due to its presence as a reactive

intermediate and potential degradation product.

Crucial Identification Note: "Impurity 6" is a vendor-specific designation often used by reference

standard manufacturers (e.g., Chemicea, Veeprho). It is distinct from Pharmacopeial Impurity E

or F. Ensure your Certificate of Analysis (CoA) matches the structure below before proceeding.
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Parameter Specification

Chemical Name 4-(4-aminophenyl)morpholin-3-one

Common Synonyms
Aminophenylmorpholinone; Rivaroxaban Aniline

Intermediate

CAS Number 438056-69-0

Molecular Formula C₁₀H₁₂N₂O₂

Molecular Weight 192.22 g/mol

Appearance Off-white to pale yellow solid

pKa (Calculated) ~4.5 (Aniline amine)

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

Origin and Control Strategy
Understanding the origin of Impurity 6 is essential for establishing the correct control strategy. It

is the nucleophilic partner that reacts with the oxazolidinone intermediate to form the core

skeleton of Rivaroxaban.

Diagram 1: Impurity Origin & Synthesis Pathway
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Click to download full resolution via product page

Caption: Impurity 6 serves as a primary building block. Residual amounts in the final API

classify it as a Process Impurity.
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Handling and Storage Protocol
Expert Insight: As an aniline derivative, Impurity 6 is susceptible to oxidation, which leads to the

formation of azo-dimers (often colored). Proper storage is non-negotiable to maintain the

integrity of the reference standard.

Storage Conditions:

Temperature: Store at 2°C to 8°C (Refrigerated).

Atmosphere: Store under inert gas (Argon or Nitrogen) if the vial is opened.

Light: Protect from light. Use amber vials.

Hygroscopicity: Moderately hygroscopic. Equilibrate the vial to room temperature for 30

minutes before weighing to prevent moisture condensation, which will skew quantitative

results.

Safety: Irritant. Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid

inhalation of dust.

Analytical Protocol: HPLC Method
This method is optimized to separate the polar Impurity 6 (early eluting) from the hydrophobic

Rivaroxaban API and other late-eluting impurities.

Chromatographic Conditions

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13391529?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Setting

Instrument HPLC or UHPLC with PDA/UV Detector

Column
C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax

SB-C18 or Thermo Hypersil ODS)

Column Temp 30°C

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Detection
UV at 250 nm (Isosbestic point for aniline and

oxazolidinone core)

Run Time 25 minutes

Mobile Phase Preparation
Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Filter through
0.45 µm membrane.[1]

Why pH 3.0? Acidic pH keeps the aniline group of Impurity 6 protonated (

), improving peak shape and preventing tailing caused by interaction with residual silanols
on the column.

Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[2]

Gradient Program
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Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Mode

0.0 90 10
Isocratic Hold (Retain

Impurity 6)

5.0 90 10 End Isocratic

15.0 40 60
Linear Gradient (Elute

API)

20.0 40 60 Wash

20.1 90 10 Re-equilibration

25.0 90 10 End of Run

Standard Preparation Workflow
Trustworthiness Check: This workflow uses a "Stock" and "Working" solution approach to

minimize weighing errors.

Diagram 2: Standard Preparation Logic
Weigh 5.0 mg

Impurity 6 Ref Std

Stock Solution A
(50 mL Volumetric Flask)

Diluent: ACN:Water (50:50)

Sonicate 5 mins
Ensure complete dissolution

Dilute 1.0 mL Stock A
to 100 mL (Working Std)

  Prepare Sensitivity Soln

System Suitability Soln
Spike Rivaroxaban API

with Impurity 6

  Prepare Resolution Soln

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13391529?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Two-step dilution ensures accuracy for low-level impurity quantification (0.1% limit).

Detailed Preparation Steps
Diluent: Mix Acetonitrile and Water (50:50 v/v).

Impurity Stock Solution (100 µg/mL): Accurately weigh 5.0 mg of Impurity 6 into a 50 mL

volumetric flask. Add 30 mL diluent, sonicate for 5 minutes (keep temperature <25°C), and

make up to volume.

Rivaroxaban Sample Preparation (1.0 mg/mL): Weigh 50 mg of Rivaroxaban API into a 50

mL flask. Dissolve in diluent.

Spiked System Suitability Solution: Transfer 5 mL of Rivaroxaban Sample solution into a 10

mL flask. Add 50 µL of Impurity Stock Solution. Dilute to volume. (This mimics a 0.1%

impurity level).

Calculation & Validation
Since Impurity 6 is a process intermediate, its response factor may differ from the API.

Relative Response Factor (RRF): Typically, the aniline chromophore has a lower extinction

coefficient than the full Rivaroxaban molecule at 250 nm.

Estimated RRF: ~0.6 – 0.8 (Must be determined experimentally).

Calculation Formula:

Where:

= Area of Impurity 6 peak in sample.

= Area of Rivaroxaban diluted standard (or Impurity 6 external standard).

= Potency of the reference standard.

System Suitability Criteria:
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Resolution (

): > 2.0 between Impurity 6 (RT ~3-4 min) and Rivaroxaban (RT ~10-12 min).

Tailing Factor (

): < 1.5 for Impurity 6 (Critical due to amine nature).

Precision: %RSD < 5.0% for six replicate injections of the standard.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Peak Tailing > 1.5
Silanol interaction; pH too

high.

Lower buffer pH to 2.8. Ensure

column is end-capped.

Split Peak Sample solvent mismatch.

Ensure sample diluent

matches initial mobile phase

(10% ACN) if possible, or

reduce injection volume to 5

µL.

Low Recovery Oxidation of standard.
Prepare fresh standard daily.

Protect from light.

Ghost Peaks Carryover.

Run a blank injection (100%

ACN) after high-concentration

injections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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